

Chemical properties of 2-(Difluoromethoxy)isonicotinic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Difluoromethoxy)isonicotinic acid

Cat. No.: B597304

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2-(Difluoromethoxy)isonicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)isonicotinic acid is a fluorinated derivative of isonicotinic acid, a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy group onto the pyridine ring significantly alters the electronic properties, lipophilicity, and metabolic stability of the parent molecule. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles, making it a valuable scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological activities of **2-(Difluoromethoxy)isonicotinic acid**.

Core Chemical Properties

2-(Difluoromethoxy)isonicotinic acid is a solid compound at room temperature.^[1] Its fundamental chemical properties are summarized in the table below.

Property	Value	Source
CAS Number	1211581-51-9	[1]
Molecular Formula	C ₇ H ₅ F ₂ NO ₃	[1] [2] [3]
Molecular Weight	189.12 g/mol	[2]
Synonyms	2-(difluoromethoxy)pyridine-4-carboxylic acid	[1]
Appearance	Solid	[1]
InChI	InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-4(6(11)12)1-2-10-5/h1-3,7H,(H,11,12)	[1] [2] [3]
InChIKey	UZXZLODCGSANJ-UHFFFAOYSA-N	[1] [3]
SMILES	C1=CN=C(C=C1C(=O)O)OC(F)F	[3]

Predicted Physicochemical Properties

Computational models provide valuable insights into the behavior of molecules. The predicted properties for **2-(Difluoromethoxy)isonicotinic acid** are detailed below.

Property	Value	Source
XlogP	1.8	[3]
Monoisotopic Mass	189.02374 Da	[3]

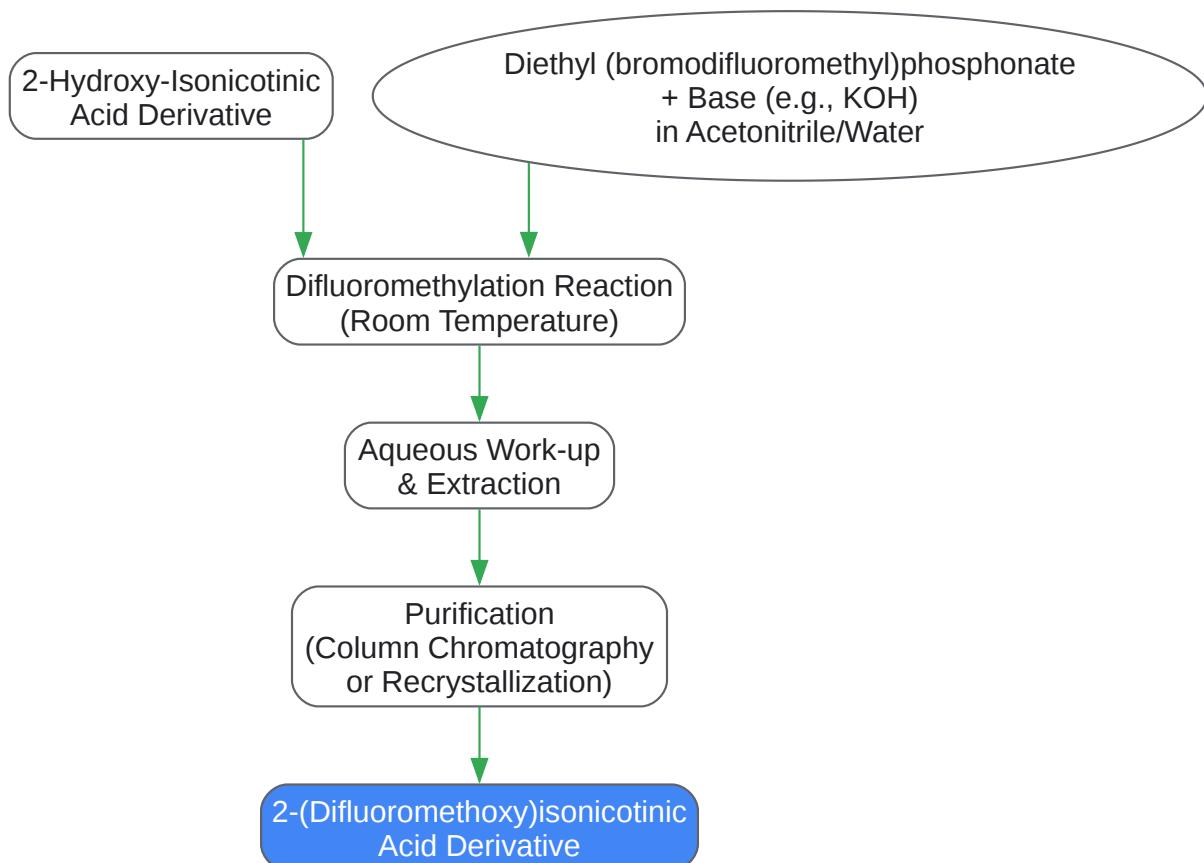
Predicted Collision Cross Section (CCS)

CCS values, which are related to the ion's size and shape, can be predicted for different adducts in mass spectrometry.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	190.03102	132.6
[M+Na] ⁺	212.01296	141.1
[M-H] ⁻	188.01646	131.2
[M+NH ₄] ⁺	207.05756	150.0
[M+K] ⁺	227.98690	139.6
[M+H-H ₂ O] ⁺	172.02100	124.6
[M+HCOO] ⁻	234.02194	151.8

Data sourced from
PubChemLite[3]

Synthesis and Reactivity


Synthesis Protocols

The synthesis of **2-(difluoromethoxy)isonicotinic acid** derivatives can be achieved through various synthetic routes. A common approach involves the difluoromethylation of a corresponding hydroxy-substituted isonicotinic acid precursor.

Example Experimental Protocol: Difluoromethylation

- Starting Material: A 2-hydroxy-isonicotinic acid derivative.
- Reagents: Diethyl (bromodifluoromethyl)phosphonate and a suitable base, such as potassium hydroxide.
- Solvent: A mixture of acetonitrile and water.
- Procedure: The hydroxy-isonicotinic acid derivative is dissolved in the solvent system. Diethyl (bromodifluoromethyl)phosphonate and the base are added at room temperature. The reaction mixture is stirred until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove inorganic salts. The crude product is extracted with an organic solvent, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization to yield the desired **2-(difluoromethoxy)isonicotinic acid** derivative.[4]

[Click to download full resolution via product page](#)

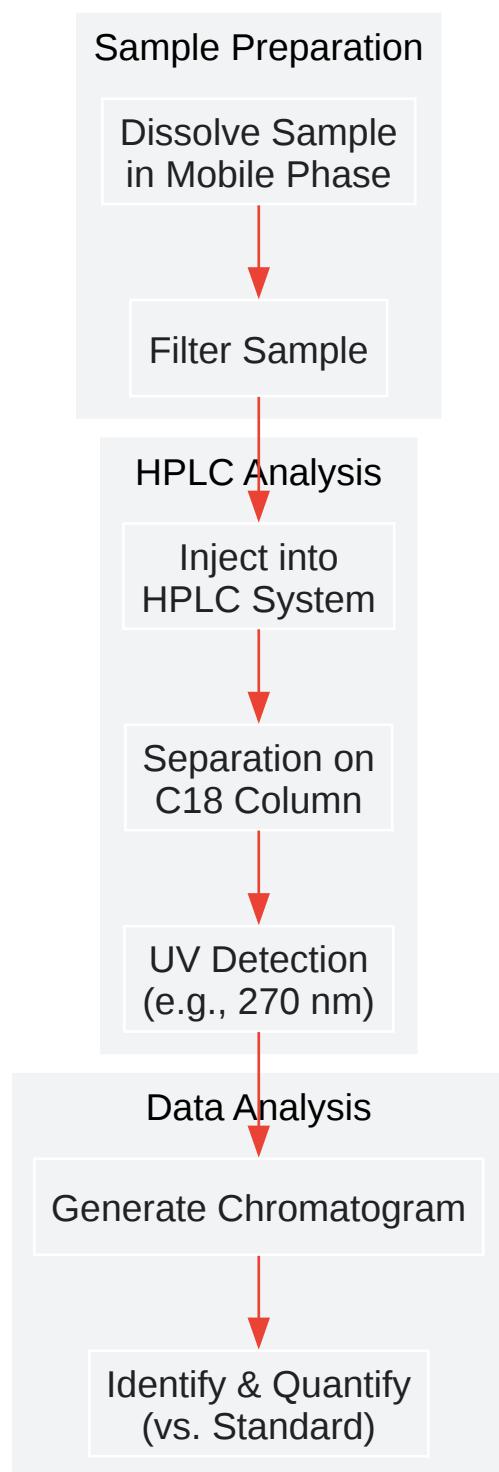
Caption: General workflow for the synthesis of **2-(difluoromethoxy)isonicotinic acid** derivatives.

Chemical Reactivity

The chemical reactivity of **2-(difluoromethoxy)isonicotinic acid** is influenced by the electron-withdrawing nature of the difluoromethoxy group.[5] This property can affect the acidity of the

carboxylic acid and the reactivity of the pyridine ring in nucleophilic substitution reactions.[\[5\]](#)

Isonicotinic acid and its derivatives can undergo a variety of chemical transformations:

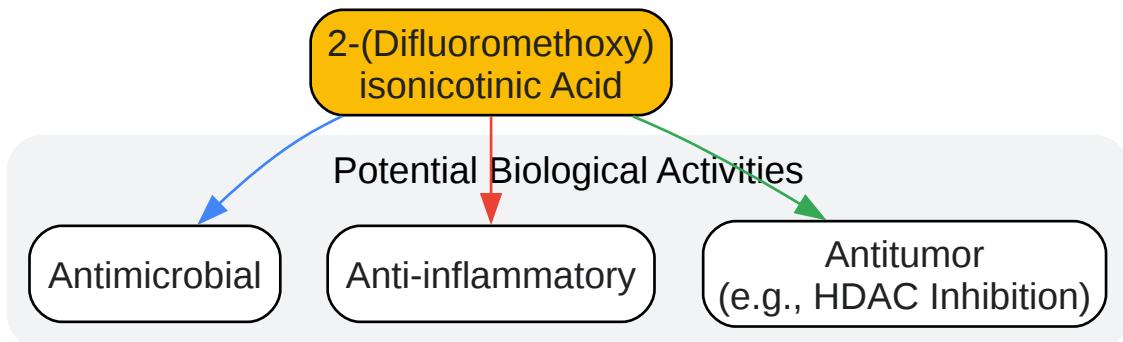

- Oxidation: Can be oxidized using strong oxidizing agents.[\[5\]](#)
- Reduction: The carboxylic acid can be reduced to the corresponding alcohol.[\[5\]](#)
- Substitution: The pyridine ring can undergo nucleophilic substitution reactions.[\[5\]](#)

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of isonicotinic acid derivatives.

General HPLC Protocol for Analysis

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase column, such as a C18 column.
- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., acetate buffer or dilute formic acid). The exact ratio is optimized for the specific derivative.[\[6\]](#)[\[7\]](#)
- Detection: UV detection at a wavelength where the compound has maximum absorbance, typically around 260-270 nm for isonicotinic acid derivatives.[\[6\]](#)
- Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.
- Analysis: The retention time and peak area are used to identify and quantify the compound, respectively, by comparing with a reference standard.[\[6\]](#)


[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for the HPLC analysis of isonicotinic acid derivatives.

Potential Biological Activities and Applications

Fluorinated isonicotinic acid derivatives are of interest in drug development due to their potential for a range of biological activities. The difluoromethoxy group can enhance membrane permeability and metabolic stability, potentially leading to improved efficacy.

- **Antimicrobial Activity:** Isonicotinic acid is a core component of the antituberculosis drug isoniazid.^{[8][9]} Derivatives of isonicotinic acid are often explored for their antimicrobial properties against various bacterial strains.^{[5][10]}
- **Anti-inflammatory Effects:** Some derivatives have been investigated for their ability to modulate inflammatory pathways.^[5]
- **Antitumor Activity:** Fluorinated compounds are frequently studied for their potential as anticancer agents. Some isonicotinic acid derivatives have been explored as potential inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression.^[5]

[Click to download full resolution via product page](#)

Caption: Conceptual overview of the potential biological activities of **2-(difluoromethoxy)isonicotinic acid**.

Conclusion

2-(Difluoromethoxy)isonicotinic acid represents a promising chemical entity for drug discovery and development. Its unique combination of a pyridine carboxylic acid core and a difluoromethoxy substituent provides a foundation for designing molecules with potentially favorable biological and pharmacokinetic properties. The synthetic and analytical methods

described herein offer a framework for the further investigation and application of this compound and its derivatives in various fields of chemical and biological research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Difluoromethoxy)isonicotinic acid | CymitQuimica [cymitquimica.com]
- 2. 2-(Difluoromethoxy)nicotinic Acid | LGC Standards [lgcstandards.com]
- 3. PubChemLite - 2-(difluoromethoxy)isonicotinic acid (C7H5F2NO3) [pubchemlite.lcsb.uni.lu]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Difluoromethoxy-3-fluoroisonicotinic acid | 1806315-88-7 | Benchchem [benchchem.com]
- 6. Niacin. II: Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioencapsulation.net [bioencapsulation.net]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Chemical properties of 2-(Difluoromethoxy)isonicotinic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597304#chemical-properties-of-2-difluoromethoxy-isonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com